![molecular formula C7H4F3N3 B1395895 3-(三氟甲基)-1H-吡唑并[3,4-b]吡啶 CAS No. 956010-87-0](/img/structure/B1395895.png)
3-(三氟甲基)-1H-吡唑并[3,4-b]吡啶
描述
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 3-position.
科学研究应用
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, anti-inflammatory, and antitumor activities.
Agrochemicals: Used as a key structural motif in the development of new pesticides and herbicides.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic properties.
作用机制
Target of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological activity , suggesting they interact with multiple biological targets.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant applications in the agrochemical and pharmaceutical industries, suggesting they interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of agrochemicals and pharmaceuticals . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their catalytic activity. This modulation can result in either the inhibition or activation of the enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the stress response and metabolic regulation . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Metabolic Pathways
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of various metabolites, leading to changes in their levels within the cell.
Transport and Distribution
The transport and distribution of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with trifluoromethyl-substituted β-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to facilitate the formation of the fused heterocyclic system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process .
化学反应分析
Types of Reactions
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the pyridine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups into the pyridine ring, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
相似化合物的比较
Similar Compounds
- 4-(trifluoromethyl)pyridine
- 3-fluoro-2-(trifluoromethyl)pyridine
- chloro-bis(trifluoromethyl)pyridine
Uniqueness
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its biological activity and stability, making it a valuable compound in various research fields .
属性
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDKAMJFPZJIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701940 | |
| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-87-0 | |
| Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a useful building block in organic synthesis?
A1: 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block due to its efficient synthesis and ability to be further functionalized. The research demonstrates a one-pot procedure for synthesizing this compound in multigram scale []. This scalability makes it practical for further research and development. Additionally, the molecule can be easily modified at the 3-position, allowing for the creation of a variety of 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives []. This versatility makes it a valuable starting point for exploring new chemical entities with potentially interesting biological activities.
Q2: What synthetic methods are highlighted in the research for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
A2: The research emphasizes the use of microwave-assisted synthesis as a key technique for modifying 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine []. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, improved yields, and greater selectivity. This technique allows for the rapid exploration of various reaction conditions and the efficient creation of diverse 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


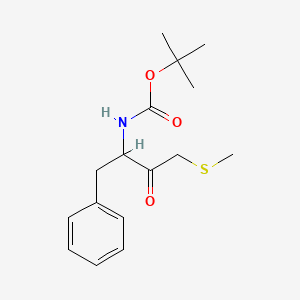
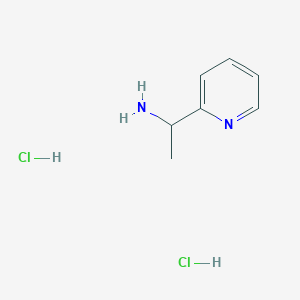
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
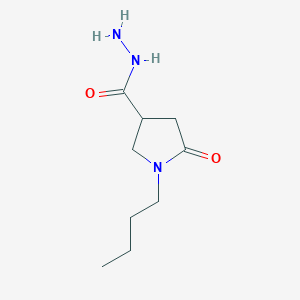

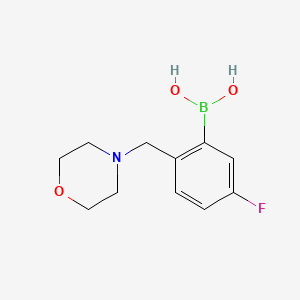

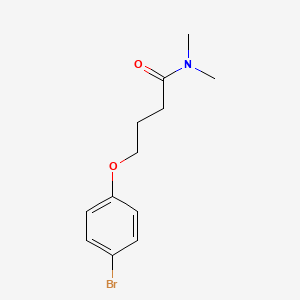
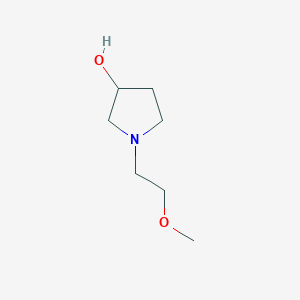
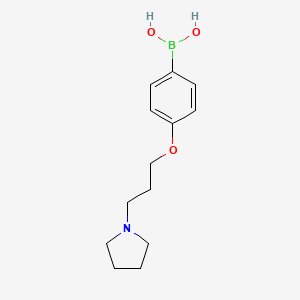
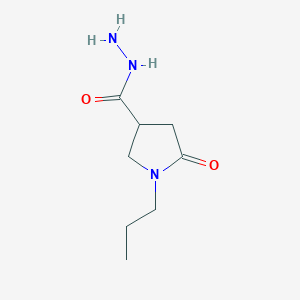

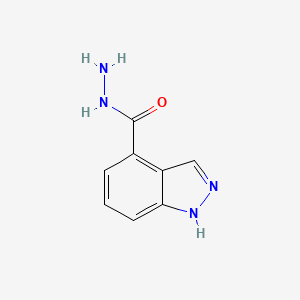
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
